5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with various substituents such as chlorine, ethyl, and methyl groups
Mechanism of Action
Target of Action
The primary target of 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathways, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in genomic dysfunction and cell death .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for conditions where inhibition of DNA repair mechanisms is beneficial, such as in certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final cyclization step often requires the use of strong acids or bases as catalysts to form the fused ring structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while reduction can produce reduced pyrido[2,3-d]pyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Lacks the chlorine, ethyl, and methyl substituents.
6-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: Similar structure but without the chlorine atom.
5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: Similar structure but without the ethyl group.
Uniqueness
The presence of chlorine, ethyl, and methyl groups in 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione imparts unique chemical and biological properties. These substituents enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Biological Activity
5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, certain analogues have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A431 (vulvar carcinoma) | 15.6 | Induction of apoptosis |
Other derivatives | Various | Varies | Enzyme inhibition |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo. Its effectiveness in modulating inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
- Cancer Cell Line Study : A study conducted on the A431 vulvar carcinoma cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
Research Findings
Research indicates that the biological activity of this compound is closely linked to its ability to interact with specific biological targets. For example:
- PARP Inhibition : Some studies suggest that derivatives may act as inhibitors of PARP (Poly ADP-ribose polymerase), a key enzyme involved in DNA repair mechanisms.
Properties
IUPAC Name |
5-chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-4-6-5-13-9-7(8(6)12)10(16)15(3)11(17)14(9)2/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJBUWFQNDOBNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.